2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline
Overview
Description
SB 714786 is a 5-HT1D selective antagonist.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies detail the synthesis and structural analysis of quinoline derivatives, reflecting methodologies potentially applicable to "2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline":
- Synthesis Techniques: The preparation of quinoline derivatives often involves multi-step synthesis, including Claisen ester condensation, saponification, and substitution reactions, to produce compounds for pharmacokinetic and pharmacodynamic evaluation (Wang, Fawwaz, & Heertum, 1995). These processes provide a basis for the synthesis of complex quinoline derivatives.
- Structural Characterization: Advanced structural characterization techniques, such as single-crystal X-ray crystallography and NMR spectroscopy, play a critical role in confirming the molecular structure of synthesized quinoline derivatives. For instance, the detailed structural analysis of "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" showcases the application of these techniques in identifying and confirming molecular geometries (Anthal et al., 2018).
Biological Applications and Activities
Quinoline derivatives have been extensively studied for their potential biological activities, including antimicrobial, antileishmanial, and anticancer properties:
- Antimicrobial and Antileishmanial Activities: Studies on novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents highlight the broad-spectrum biological activities of quinoline-related compounds (Holla et al., 2006). Additionally, the antileishmanial activity of 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines and related compounds emphasizes the therapeutic potential against Leishmania donovani infections (Johnson & Werbel, 1983).
- Anticancer Properties: The exploration of quinoline derivatives as potential anticancer agents, through studies on their antiproliferative effects and DNA binding affinity, indicates their utility in developing novel therapeutic agents (Tseng et al., 2010). Such research underscores the significance of quinoline scaffolds in medicinal chemistry for cancer treatment.
Properties
IUPAC Name |
2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-20-10-11-23-24(28-20)8-3-9-25(23)31-18-17-29-13-15-30(16-14-29)19-22-6-2-5-21-7-4-12-27-26(21)22/h2-12H,13-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCSKUADBRROSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437786 | |
Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584555-10-2 | |
Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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